molecular formula C11H11NO3 B14244234 Methyl 4-(3-amino-3-oxoprop-1-en-1-yl)benzoate CAS No. 216483-43-1

Methyl 4-(3-amino-3-oxoprop-1-en-1-yl)benzoate

Cat. No.: B14244234
CAS No.: 216483-43-1
M. Wt: 205.21 g/mol
InChI Key: JZXKQYKOCDKNPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(3-amino-3-oxoprop-1-en-1-yl)benzoate: is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-amino-3-oxoprop-1-en-1-yl)benzoate typically involves the reaction of 4-formylbenzoic acid with an appropriate amine and esterification agents under controlled conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using advanced reactors and purification techniques to ensure high purity and consistency. The use of automated systems and continuous monitoring helps in maintaining the quality of the product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(3-amino-3-oxoprop-1-en-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 4-(3-amino-3-oxoprop-1-en-1-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(3-amino-3-oxoprop-1-en-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate
  • Methyl 4-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)benzoate
  • 3,5-dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid

Uniqueness: Methyl 4-(3-amino-3-oxoprop-1-en-1-yl)benzoate is unique due to its specific functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

216483-43-1

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 4-(3-amino-3-oxoprop-1-enyl)benzoate

InChI

InChI=1S/C11H11NO3/c1-15-11(14)9-5-2-8(3-6-9)4-7-10(12)13/h2-7H,1H3,(H2,12,13)

InChI Key

JZXKQYKOCDKNPN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=CC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.